molecular formula C11H23NO3 B13714463 11-Nitro-1-undecanol

11-Nitro-1-undecanol

Cat. No.: B13714463
M. Wt: 217.31 g/mol
InChI Key: PSXISJYLVGWDJC-UHFFFAOYSA-N
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Description

11-Nitro-1-undecanol is an organic compound with the molecular formula C11H23NO3 It is a nitro alcohol, characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to an undecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Nitro-1-undecanol can be synthesized through several methods. One common approach involves the nitration of 1-undecanol. This process typically uses a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

11-Nitro-1-undecanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are often used in the reduction of the nitro group.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: Formation of 11-nitro-undecanal.

    Reduction: Formation of 11-amino-1-undecanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-Nitro-1-undecanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 11-Nitro-1-undecanol involves its interaction with biological membranes and proteins. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. This interaction can disrupt membrane integrity and protein function, leading to antimicrobial effects. The hydroxyl group also plays a role in hydrogen bonding and molecular interactions, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    11-Mercapto-1-undecanol: Contains a thiol group (-SH) instead of a nitro group.

    11-Bromo-1-undecanol: Contains a bromine atom instead of a nitro group.

    11-Amino-1-undecanol: Contains an amino group (-NH2) instead of a nitro group.

Uniqueness

11-Nitro-1-undecanol is unique due to the presence of both a nitro group and a hydroxyl group on the same molecule. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The nitro group provides oxidative and reductive versatility, while the hydroxyl group enhances solubility and reactivity in substitution reactions.

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

11-nitroundecan-1-ol

InChI

InChI=1S/C11H23NO3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2

InChI Key

PSXISJYLVGWDJC-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC[N+](=O)[O-])CCCCCO

Origin of Product

United States

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